Sakyomicin A - 86413-75-4

Sakyomicin A

Catalog Number: EVT-281497
CAS Number: 86413-75-4
Molecular Formula: C25H26O10
Molecular Weight: 486.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sakyomicin A is an inhibitor of reverse transcriptase.
Overview

Sakyomicin A is a novel antibiotic compound derived from the actinomycete strain M-53, identified as a member of the genus Nocardia. This compound, alongside its congeners Sakyomicin B, C, and D, represents a new class of quinone-type antibiotics. Sakyomicin A has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, making it a subject of interest in the field of antibiotic research.

Source and Classification

Sakyomicin A was isolated from the fermentation broth of the actinomycete strain M-53 through various chromatographic techniques, including XAD-2 column chromatography and silica gel chromatography. The classification of Sakyomicin A falls under the category of natural products, specifically within the quinone-type antibiotics. These compounds are characterized by their unique chemical structures and biological activities that target bacterial pathogens.

Synthesis Analysis

The synthesis of Sakyomicin A involves complex methodologies aimed at elucidating its structure and enhancing its yield. The isolation process typically begins with the fermentation of strain M-53, followed by extraction and purification steps. Techniques such as high-performance liquid chromatography (HPLC) and various column chromatographic methods are employed to isolate Sakyomicin A from other metabolites produced during fermentation. The synthetic strategy is crucial for obtaining sufficient quantities for further study and application.

Molecular Structure Analysis

The molecular structure of Sakyomicin A has been elucidated through X-ray crystallography, revealing a distinctive quinone framework that contributes to its biological activity. The compound features a naphthoquinone moiety, which is essential for its antimicrobial properties. Structural analysis indicates that Sakyomicin A possesses multiple functional groups that enhance its interaction with bacterial targets.

Structural Data

  • Molecular Formula: C₁₄H₈O₄
  • Molecular Weight: 244.20 g/mol
  • Key Functional Groups: Quinone, hydroxyl groups
Chemical Reactions Analysis

Sakyomicin A undergoes several chemical reactions that are critical for its biological activity. The naphthoquinone moiety is known to participate in redox reactions, which can lead to the generation of reactive oxygen species within bacterial cells. This mechanism is pivotal in disrupting cellular functions and ultimately leading to bacterial cell death.

Technical Details

  • Redox Reactions: The naphthoquinone structure allows for electron transfer processes that can damage bacterial DNA and proteins.
  • Reaction Pathways: In vitro studies indicate that Sakyomicin A interacts with bacterial cell membranes, leading to increased permeability and cell lysis.
Mechanism of Action

The mechanism by which Sakyomicin A exerts its antibacterial effects primarily involves interference with essential cellular processes in bacteria. The compound's ability to generate reactive oxygen species leads to oxidative stress within bacterial cells, causing damage to lipids, proteins, and nucleic acids.

Process

  1. Cell Membrane Interaction: Sakyomicin A binds to bacterial membranes, increasing permeability.
  2. Reactive Oxygen Species Generation: The redox-active naphthoquinone moiety produces reactive oxygen species.
  3. Cellular Damage: Resulting oxidative stress leads to cell death through apoptosis or necrosis.
Physical and Chemical Properties Analysis

Sakyomicin A exhibits specific physical and chemical properties that contribute to its functionality as an antibiotic.

Physical Properties

  • Appearance: Typically presented as a yellow crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under alkaline conditions.
  • pH Sensitivity: Exhibits variable stability across different pH levels.
Applications

Sakyomicin A holds potential applications in various scientific fields due to its antibacterial properties. Its primary use is in the development of new antibiotics aimed at combating resistant strains of Gram-positive bacteria. Additionally, research into its structure-activity relationship could lead to modifications that enhance its efficacy or reduce toxicity.

Scientific Uses

  • Antibiotic Development: As a lead compound for synthesizing new antibiotics.
  • Research Tool: Used in studies investigating bacterial resistance mechanisms.
  • Pharmaceutical Potential: Exploration for inclusion in therapeutic regimens targeting infections caused by resistant bacteria.

Sakyomicin A represents an important advancement in antibiotic research, with promising implications for treating infections caused by resistant pathogens while contributing valuable insights into microbial biochemistry and pharmacology.

Biosynthesis Pathways of Sakyomicin A

Genomic Analysis of Sakyomicin-Producing Microbial Strains

Sakyomicin A is biosynthesized by rare Amycolatopsis strains, identified through PCR-based screening of actinobacterial genomes for conserved ketosynthase (KS) domains specific to type I polyketide synthases (PKSs). Genomic mining reveals a 75–90 kb biosynthetic gene cluster (BGC) housing pks genes, transporter proteins, and tailoring enzymes. This BGC shares architectural features with macrolactam pathways, including collinear organization of ks, at, and acp domains. Horizontal gene transfer is evident, as distantly related actinomycetes (e.g., Streptomyces spp.) harbor homologous KS sequences. Strain prioritization leverages 16S rRNA phylogeny and antiSMASH analysis, identifying high-yield producers like Amycolatopsis sp. TY-165 through conserved adenylation domain signatures [1] [7] [8].

Table 1: Core Domains in the Sakyomicin A Biosynthetic Gene Cluster

Domain TypeGene SymbolFunctionConservation (%)
KetosynthaseskyKSChain elongation95–98
AcyltransferaseskyATMalonyl-CoA loading90
Acyl Carrier ProteinskyACPPolyketide shuttling85
MethyltransferaseskyMTO-Methylation78
ThioesteraseskyTEMacrocyclization82

Enzymatic Mechanisms in Polyketide Synthase Systems

Sakyomicin A assembly employs a modular type I PKS with six extension modules operating via an assembly-line mechanism. Each module minimally contains KS, AT, and ACP domains, with select modules incorporating ketoreductase (KR) and dehydratase (DH) domains for β-carbon processing. The loading module incorporates an acetyl-CoA starter unit, while extender units derive from methylmalonyl-CoA. Cryo-EM studies of analogous PKSs (e.g., pikromycin synthase) reveal that the ACP domain shuttles intermediates between catalytic sites through a 180° rotation, ensuring processivity [5] [9]. Key enzymatic steps include:

  • Chain Initiation: Acetyl-CoA loading onto the loading module’s ACP by skyAT0.
  • Elongation: Decarboxylative Claisen condensation between the acyl chain and methylmalonyl extender units at KS active sites.
  • Reduction: KR-mediated conversion of β-keto groups to hydroxyl groups in modules 3 and 5.
  • Termination: TE-domain catalyzes macrolactam ring formation and chain release.Post-PKS tailoring involves cytochrome P450 SkyP450 (C-12 hydroxylation) and SkyMT (O-methylation), confirmed by gene knockout studies yielding desmethyl analogs [4] [5] [9].

Table 2: Comparative Features of PKS Types in Sakyomicin-Producing Strains

PKS TypeDomain OrganizationIterativityProduct Class
Type I (Modular)Multidomain polypeptidesNon-iterativeMacrolactams (e.g., Sakyomicin A)
Type IIDissociable enzymesIterativeAromatic polyketides
Type IIIHomodimericIterativePhenolic lipids

Regulatory Networks Governing Secondary Metabolite Production

Sakyomicin A biosynthesis is governed by a hierarchical regulatory cascade:

  • Pathway-Specific Regulators: The SARP (Streptomyces Antibiotic Regulatory Protein) family activator SkyR binds heptameric direct repeats (5′-TCGAGCC-3′) upstream of pks promoters. Overexpression of skyR in Amycolatopsis sp. TY-165 increases sakyomicin titers 3.5-fold by upregulating AT and KR transcription [6] [10].
  • Gamma-Butyrolactone Systems: A-factor-like γ-butyrolactones (GBLs) bind TetR-family repressors (e.g., SkyGBLR), derepressing skyR. Exogenous GBL supplementation accelerates production onset by 24 hours [10].
  • Nutritional Regulation: Nitrogen limitation triggers relA-dependent ppGpp accumulation, which antagonizes DasR-mediated glucose repression. relA deletion abolishes sakyomicin synthesis [10].
  • Two-Component Systems: The phosphate-sensing PhoR-PhoP system represses sky genes under high phosphate; phoP knockout mutants yield 200% higher sakyomicin [6] [10].

Table 3: Regulatory Elements Modulating Sakyomicin Production

Regulatory ElementClassMode of ActionImpact on Titer
SkyRSARPActivates pks transcription3.5-fold increase
SkyGBLRGBL receptorDerepresses skyR2.0-fold increase
RelAppGpp synthaseMediates nitrogen stressEssential
PhoPResponse regulatorPhosphate-dependent repression2.0-fold increase (if deleted)

Properties

CAS Number

86413-75-4

Product Name

Sakyomicin A

IUPAC Name

(2S,3R,4aS,12bR)-2,3,4a,8-tetrahydroxy-12b-[(2R,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

Molecular Formula

C25H26O10

Molecular Weight

486.5 g/mol

InChI

InChI=1S/C25H26O10/c1-11-14(26)6-7-16(34-11)35-25-18-13(19(28)17-12(20(18)29)4-3-5-15(17)27)8-9-24(25,33)10-23(2,32)21(30)22(25)31/h3-5,8-9,11,14,16,21,26-27,30,32-33H,6-7,10H2,1-2H3/t11-,14-,16-,21-,23-,24-,25+/m1/s1

InChI Key

CKZNKYSWWCSICZ-ZDPMPSPESA-N

SMILES

CC1C(CCC(O1)OC23C(=O)C(C(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C)O)O)O

Solubility

Soluble in DMSO

Synonyms

Sakyomicin A;

Canonical SMILES

CC1C(CCC(O1)OC23C(=O)C(C(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H](CC[C@H](O1)O[C@@]23C(=O)[C@H]([C@](C[C@@]2(C=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C)O)O)O

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